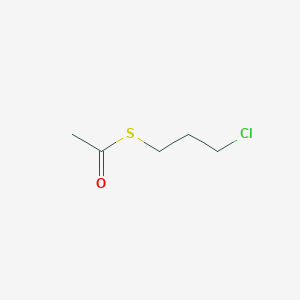

S-(3-Chloropropyl) ethanethioate

Descripción general

Descripción

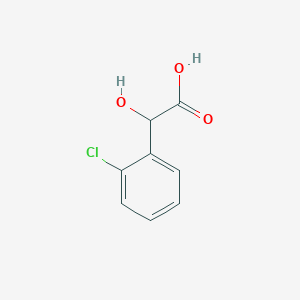

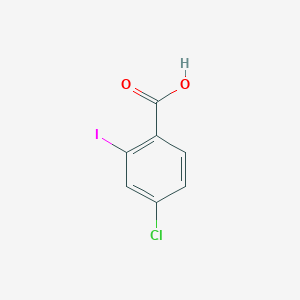

“S-(3-Chloropropyl) ethanethioate” is a chemical compound with the molecular formula C5H9ClOS. It is used in laboratory settings . The mechanism of formation of trimethylene oxide from 3-chloropropyl thiolacetate has been investigated.

Synthesis Analysis

The synthesis of “S-(3-Chloropropyl) ethanethioate” involves nucleophilic substitution on octakis(3-chloropropyl)octasilsesquioxane using potassium thioacetate in aprotic dimethylformamide as a solvent . The complete substitution proceeds at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: 3-Chloropropyl thiolacetate is utilized as a precursor in the synthesis of various organosulfur compounds. Its reactivity with nucleophiles makes it a valuable intermediate for constructing more complex molecules.

Methods of Application

The compound is often used in nucleophilic substitution reactions where it reacts with a range of nucleophiles under controlled conditions, such as specific temperatures or pH levels, to yield desired products.

Results and Outcomes

The use of 3-Chloropropyl thiolacetate in organic synthesis has been shown to produce high yields of target compounds with excellent purity, demonstrating its efficiency as a synthetic building block .

Pharmaceutical Research

Scientific Field

Medicinal Chemistry Application Summary: In pharmaceutical research, 3-Chloropropyl thiolacetate serves as a starting material for the synthesis of drug molecules, particularly those containing sulfur atoms.

Methods of Application

It is employed in various stages of drug development, including the synthesis of active pharmaceutical ingredients (APIs) where precision and purity are paramount.

Results and Outcomes

The compound’s role in pharmaceutical synthesis contributes to the development of new medications, although specific outcomes and data are proprietary to pharmaceutical companies .

Material Science

Scientific Field

Material Science Application Summary: This compound is explored for its potential in creating new materials, such as polymers that require sulfur linkages.

Methods of Application

It is used in polymerization reactions and as a cross-linking agent to introduce sulfur into polymer chains, affecting the material’s properties.

Results and Outcomes

Studies have indicated that incorporating sulfur can enhance the thermal stability and mechanical properties of the materials produced .

Chemical Analysis

Scientific Field

Analytical Chemistry Application Summary: 3-Chloropropyl thiolacetate is used as a standard or reagent in various analytical techniques to identify or quantify sulfur-containing compounds.

Methods of Application

It is applied in methods such as gas chromatography or mass spectrometry, where its known properties allow for the calibration of instruments or comparison with unknown samples.

Results and Outcomes

The use of this compound in analytical chemistry ensures accurate and reliable measurements, which are crucial for quality control and research purposes .

Environmental Applications

Scientific Field

Environmental Chemistry Application Summary: The compound’s reactivity with pollutants is researched for environmental cleanup applications, such as the removal of heavy metals from wastewater.

Methods of Application

It may be used to synthesize agents that can chelate or precipitate harmful substances, thereby mitigating their impact on the environment.

Results and Outcomes

While specific quantitative data is not readily available, the potential for 3-Chloropropyl thiolacetate to contribute to environmental protection is an area of ongoing research .

Biological Studies

Scientific Field

Biochemistry Application Summary: In biochemistry, the compound is studied for its interactions with biological molecules, which can provide insights into sulfur-related metabolic pathways.

Methods of Application

It is used in controlled experiments to observe its effects on enzymes or other proteins that process sulfur-containing substrates.

Results and Outcomes

The biological studies involving 3-Chloropropyl thiolacetate can lead to a better understanding of sulfur biochemistry, although detailed results are often part of confidential research .

This analysis provides a snapshot of the diverse applications of 3-Chloropropyl thiolacetate in scientific research, highlighting its versatility and importance across various fields. The detailed methods and outcomes are subject to the specific context of each study and may involve proprietary or unpublished data.

Catalysis

Scientific Field

Physical Chemistry Application Summary: 3-Chloropropyl thiolacetate is investigated for its role as a ligand in catalysis, particularly in reactions that require sulfur-containing catalysts.

Methods of Application

The compound can be used to modify metal surfaces or as a part of a catalytic system to influence reaction rates and selectivity.

Results and Outcomes

Research suggests that catalysts derived from 3-Chloropropyl thiolacetate can lead to more efficient chemical processes, although specific data on reaction yields and kinetics are subject to ongoing studies .

Agrochemical Development

Scientific Field

Agricultural Chemistry Application Summary: This compound is used in the development of agrochemicals, such as pesticides or herbicides, where sulfur compounds are known to be effective.

Methods of Application

It serves as a building block in the synthesis of these chemicals, which are designed to target specific pests or weeds without harming crops.

Results and Outcomes

The effectiveness of agrochemicals containing 3-Chloropropyl thiolacetate is measured by their selectivity and the reduction in pest populations, contributing to improved crop yields .

Flavor and Fragrance Industry

Scientific Field

Food Chemistry Application Summary: In the flavor and fragrance industry, 3-Chloropropyl thiolacetate is explored for its potential to impart unique sulfur-containing notes to products.

Methods of Application

The compound is used in small quantities to create or enhance certain flavors or aromas, following strict industry regulations.

Results and Outcomes

While the specific formulations are proprietary, the addition of sulfur compounds like 3-Chloropropyl thiolacetate can result in distinctive and desirable sensory profiles .

Polymer Modification

Scientific Field

Polymer Chemistry Application Summary: 3-Chloropropyl thiolacetate is used to modify the properties of polymers, such as increasing their adhesion or altering their thermal properties.

Methods of Application

The compound is incorporated into polymer matrices during the manufacturing process, allowing for targeted property enhancements.

Results and Outcomes

Modified polymers exhibit improved performance characteristics, such as increased durability or temperature resistance, which are quantified through various testing methods .

Nanotechnology

Scientific Field

Nanotechnology Application Summary: The reactivity of 3-Chloropropyl thiolacetate is harnessed in the field of nanotechnology to create functionalized nanoparticles with specific surface properties.

Methods of Application

Nanoparticles are treated with the compound to introduce sulfur functionalities, which can then interact with other molecules or materials.

Results and Outcomes

Functionalized nanoparticles have shown promise in applications ranging from drug delivery to electronics, with ongoing research into their full potential .

Chemical Education

Scientific Field

Chemical Education Application Summary: 3-Chloropropyl thiolacetate is used as a teaching tool in chemistry education to demonstrate principles of organic synthesis and reactivity.

Methods of Application

Students may use the compound in laboratory exercises to practice synthesis techniques and learn about sulfur chemistry.

Results and Outcomes

Educational outcomes include a deeper understanding of chemical concepts and hands-on experience with synthetic procedures, although specific data on learning gains are varied .

These applications showcase the versatility of 3-Chloropropyl thiolacetate in scientific research and industry, reflecting its importance in advancing various fields through innovation and practical applications.

Proteomics Research

Scientific Field

Biochemistry Application Summary: 3-Chloropropyl thiolacetate is used in proteomics to study protein interactions and modifications, particularly those involving sulfur-containing amino acids.

Methods of Application

The compound can be used to label or modify proteins, which can then be analyzed using techniques like mass spectrometry to study protein structure and function.

Results and Outcomes

This application aids in the identification and quantification of proteins, providing insights into biological processes and disease mechanisms .

Synthesis of Trimethylene Oxide

Scientific Field

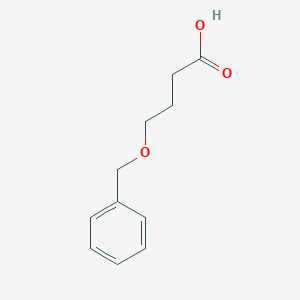

Organic Chemistry Application Summary: The compound is involved in the synthesis of trimethylene oxide, a three-membered cyclic ether with potential applications in organic synthesis.

Methods of Application

Research has investigated the mechanism of formation of trimethylene oxide from 3-Chloropropyl thiolacetate, which involves specific reaction conditions and catalysts.

Results and Outcomes

The formation of trimethylene oxide from this compound could lead to new synthetic pathways for producing various organic molecules .

Development of Chemical Sensors

Scientific Field

Analytical Chemistry Application Summary: 3-Chloropropyl thiolacetate is explored for its use in the development of chemical sensors that can detect sulfur-containing compounds.

Methods of Application

The compound can be incorporated into sensor materials to react with target analytes, producing a measurable signal.

Results and Outcomes

Such sensors could provide sensitive and selective detection of sulfur compounds, with potential applications in environmental monitoring and industrial process control .

Advanced Coating Materials

Scientific Field

Material Science Application Summary: This compound is used to develop advanced coating materials with enhanced properties, such as increased resistance to corrosion or improved adhesion.

Methods of Application

3-Chloropropyl thiolacetate can be applied in the formulation of coatings, where it reacts with other components to form a durable matrix.

Results and Outcomes

Coatings developed using this compound have shown improved performance in protecting surfaces and extending the lifespan of materials .

Veterinary Medicine

Scientific Field

Veterinary Science Application Summary: In veterinary medicine, the compound is researched for its potential use in the treatment of diseases in animals that involve sulfur metabolism.

Methods of Application

It may be used in the synthesis of veterinary drugs or as a diagnostic agent in veterinary laboratories.

Results and Outcomes

While specific data is limited, the application of 3-Chloropropyl thiolacetate in veterinary medicine could lead to advancements in animal health care .

Chemical Warfare Agent Neutralization

Scientific Field

Defense Chemistry Application Summary: The reactivity of 3-Chloropropyl thiolacetate is studied for its potential to neutralize chemical warfare agents, particularly those that contain sulfur.

Methods of Application

The compound could be used to synthesize neutralizing agents or as part of decontamination solutions.

Results and Outcomes

Research in this area aims to improve safety measures and decontamination techniques, although specific results are often classified .

Direcciones Futuras

The future directions of synthetic chemistry, including the study of compounds like “S-(3-Chloropropyl) ethanethioate”, involve addressing challenges such as improving synthetic efficiencies and making processes more environmentally friendly . The continuous need for new substances, materials, and devices in various fields underscores the importance of synthetic chemistry .

Propiedades

IUPAC Name |

S-(3-chloropropyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLUCUQNAZTKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926606 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(3-Chloropropyl) ethanethioate | |

CAS RN |

13012-54-9 | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13012-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(3-Chloropropyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

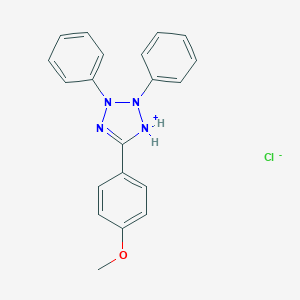

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)